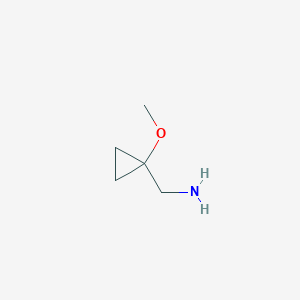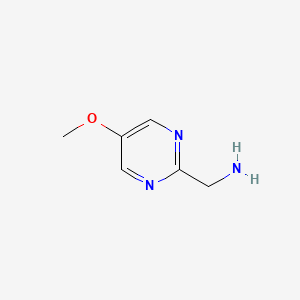
(5-Methoxypyrimidin-2-yl)methanamine
Descripción general
Descripción
(5-Methoxypyrimidin-2-yl)methanamine, also known as MPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPM is a pyrimidine derivative that has a methanamine group attached to the second carbon atom of the pyrimidine ring.
Mecanismo De Acción
The mechanism of action of (5-Methoxypyrimidin-2-yl)methanamine is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes, such as DNA methylation, histone modification, and protein synthesis. This compound has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that catalyze the transfer of a methyl group to the 5-carbon position of cytosine residues in DNA. This inhibition results in the demethylation of DNA, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the effects of this compound on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Methoxypyrimidin-2-yl)methanamine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the effects of this compound can vary depending on the cell type and experimental conditions, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research of (5-Methoxypyrimidin-2-yl)methanamine. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the use of this compound as a probe to study the activity of enzymes involved in DNA methylation and other biological processes. In addition, the synthesis of novel materials using this compound as a building block is an area of active research. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and chemical biology. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. However, further studies are needed to determine its safety and efficacy, as well as its potential applications in other fields.
Aplicaciones Científicas De Investigación
(5-Methoxypyrimidin-2-yl)methanamine has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In material science, this compound has been used as a building block for the synthesis of novel materials with interesting properties, such as luminescence and conductivity. In chemical biology, this compound has been used as a probe to study the activity of enzymes that catalyze the methylation of nucleic acids.
Propiedades
IUPAC Name |
(5-methoxypyrimidin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIGULHINMINAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)
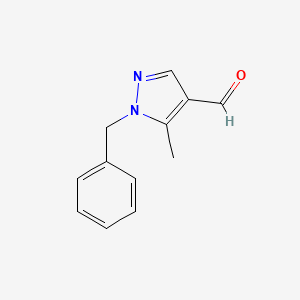
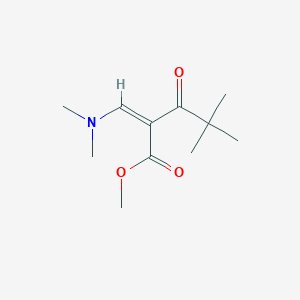

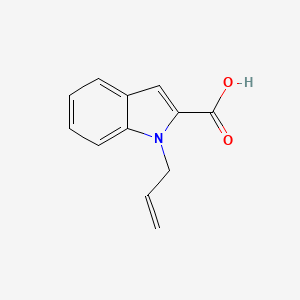

![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)


